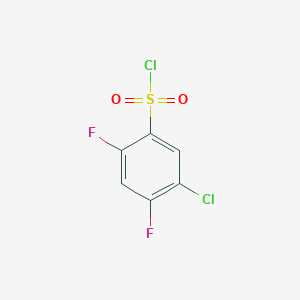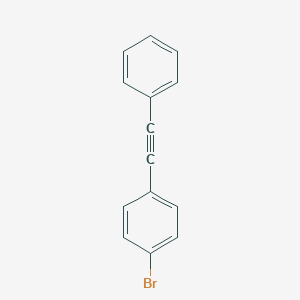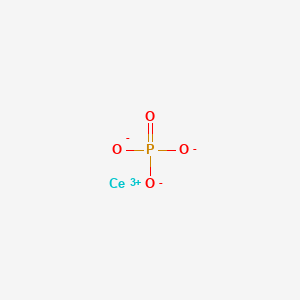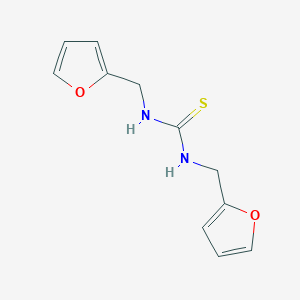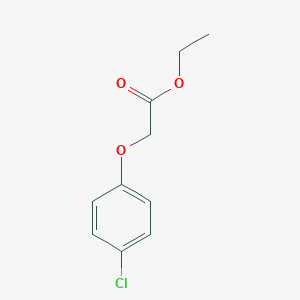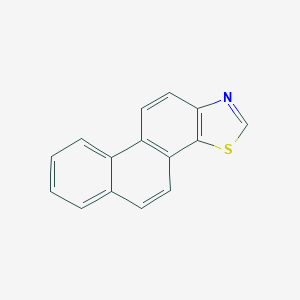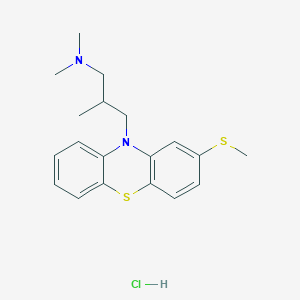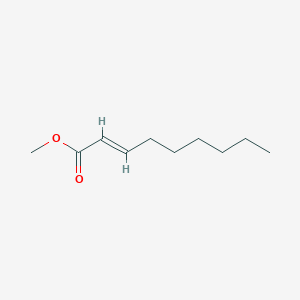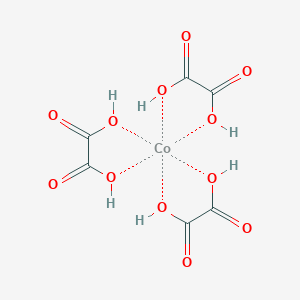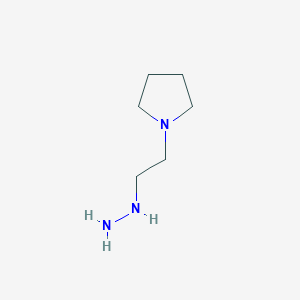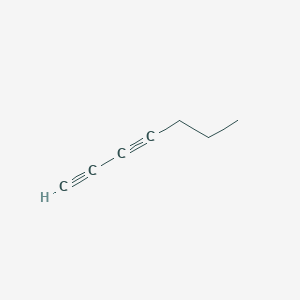
1,3-HEPTADIYNE
Overview
Description
1,3-HEPTADIYNE, also known as hepta-1,6-diyne, is a compound with the molecular formula C₇H₈. It is characterized by the presence of two triple bonds located at the first and sixth positions of the heptane chain. This compound is of significant interest in organic chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-HEPTADIYNE can be synthesized through various methods. One common approach involves the polymerization of 1,6-heptadiyne using an insoluble Ziegler-Natta catalyst, which results in a soluble polymer containing six-membered ring polyenes . Another method includes the ruthenium (II)-catalyzed reaction of a substituted 1,6-heptadiyne with norbornene, yielding a tandem [2+2+2]/[4+2] cycloaddition product and a [2+2+2] cycloadduct .
Industrial Production Methods: Industrial production of heptadiyne often involves cyclocopolymerization with dipropargyl ether under a nitrogen atmosphere using potassium thiocyanate, potassium bromide, and potassium iodide as initiators in N,N-dimethylformamide .
Chemical Reactions Analysis
Types of Reactions: 1,3-HEPTADIYNE undergoes various chemical reactions, including:
Cyclopolymerization: This reaction involves the formation of conjugated polyenes containing five- or six-membered rings via α- or β-addition, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the ruthenium-catalyzed tandem [2+2+2]/[4+2] cycloaddition.
Silylative Cyclization: In the presence of catalytic amounts of rhodium, heptadiyne reacts with hydrosilanes to form 1,2-dialkylidenecyclopentane derivatives.
Common Reagents and Conditions:
Catalysts: Ruthenium-based catalysts, rhodium catalysts, and Ziegler-Natta catalysts are commonly used.
Solvents: N,N-dimethylformamide is frequently employed as a solvent.
Major Products:
Conjugated Polyenes: Formed through cyclopolymerization.
Cycloaddition Products: Resulting from tandem [2+2+2]/[4+2] cycloaddition reactions.
Cyclopentane Derivatives: Produced via silylative cyclization.
Scientific Research Applications
1,3-HEPTADIYNE has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the medicinal properties of heptadiyne derivatives, including their potential as therapeutic agents.
Industry: this compound is used in the production of hydrophobic microfibers and free-standing polymer films.
Mechanism of Action
The mechanism of action of heptadiyne involves its ability to undergo various cycloaddition and polymerization reactions. These reactions are facilitated by the presence of triple bonds, which provide sites for catalytic activity and molecular interactions. The molecular targets and pathways involved depend on the specific reaction and catalyst used .
Comparison with Similar Compounds
1,3-HEPTADIYNE can be compared with other similar compounds, such as:
1,7-Octadiyne: Another diyne with similar reactivity but different chain length.
1,4-Diethynylbenzene: A compound with two triple bonds attached to a benzene ring, exhibiting different electronic properties.
2,3-Heptadiene:
This compound is unique due to its specific positioning of triple bonds, which allows for distinct reactivity and applications in various fields.
Properties
IUPAC Name |
hepta-1,3-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h1H,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXILQIPWCHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465319 | |
| Record name | Heptadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10313-06-1 | |
| Record name | Heptadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



